Imidazo[1,2-A]pyrimidin-2-YL-methylamine
Description
Historical Context and Evolution of Nitrogen-Containing Heterocycles in Synthetic Chemistry
Nitrogen-containing heterocycles are fundamental to the field of organic chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and agrochemicals. mdpi.com Their history is intertwined with the development of modern chemistry itself, with early investigations into alkaloids like morphine and quinine (B1679958) revealing the prevalence and importance of these cyclic structures. The unique chemical properties imparted by the nitrogen atom, such as basicity and the ability to participate in hydrogen bonding, make these compounds central to the functioning of many biological systems. researchgate.net Over the decades, the synthesis of nitrogen heterocycles has evolved from extraction from natural sources to highly sophisticated and efficient synthetic methodologies, enabling chemists to create novel structures with tailored properties. This progression has been a driving force in drug discovery, with a significant percentage of FDA-approved drugs featuring a nitrogen-containing heterocyclic core. researchgate.net
Significance of the Imidazo[1,2-A]pyrimidine (B1208166) Scaffold as a Privileged Structure in Organic and Medicinal Chemistry
The imidazo[1,2-a]pyrimidine scaffold is a fused bicyclic heterocycle that is considered a "privileged structure" in medicinal chemistry. This designation is due to its recurring presence in compounds exhibiting a wide range of biological activities. The rigid, planar structure of the imidazo[1,2-a]pyrimidine core provides a versatile template for the spatial orientation of various functional groups, allowing for interaction with a multitude of biological targets.
Derivatives of this scaffold have been reported to possess an impressive array of pharmacological properties, including:
Anticancer activity researchgate.net
Antiviral properties nih.gov
Antimicrobial effects nih.gov
Anti-inflammatory potential researchgate.net
The therapeutic versatility of the imidazo[1,2-a]pyrimidine nucleus has led to the development of several drug candidates, such as divaplon (B1670791) and fasiplon, which have been investigated for their anxiolytic and anticonvulsant effects. researchgate.net The continued interest in this scaffold stems from its synthetic accessibility and the potential for functionalization at multiple positions, allowing for the fine-tuning of its biological and physical properties.
Specific Focus on Imidazo[1,2-A]pyrimidin-2-YL-methylamine: Structural Features and Research Potential
Structural Features
This compound is characterized by the core imidazo[1,2-a]pyrimidine structure with a methylamine (B109427) group (-CH2NH2) attached at the 2-position. This substitution is significant as it introduces a primary amine, a key functional group that can serve as a hydrogen bond donor and acceptor, and as a nucleophile in chemical reactions. The presence of this amine group is expected to influence the molecule's solubility, basicity, and ability to interact with biological macromolecules.
While specific experimental data for the unsubstituted this compound is not widely available in the literature, its synthesis can be envisioned through the reduction of the corresponding imine, which is formed from imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957). nih.gov The characterization of closely related N-substituted derivatives provides insight into the expected spectroscopic signatures of the title compound. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C7H8N4 |
| Molecular Weight | 148.17 g/mol |
| IUPAC Name | (Imidazo[1,2-a]pyrimidin-2-yl)methanamine |
| Core Scaffold | Imidazo[1,2-a]pyrimidine |
| Key Functional Group | Primary Amine (-NH2) |
Research Potential
The research potential of this compound is substantial, primarily stemming from its identity as a derivative of a privileged scaffold and the presence of a reactive primary amine. Its potential applications span several areas of chemical research:
Medicinal Chemistry: The primary amine serves as a versatile handle for the synthesis of a library of derivatives. Through reactions such as acylation, alkylation, and Schiff base formation, a wide array of new chemical entities can be generated and screened for various biological activities. Given the known anticancer properties of related amine-bearing imidazo[1,2-a]pyrimidines, this compound is a promising starting point for the development of new therapeutic agents. nih.gov
Synthetic Chemistry: As a functionalized building block, it can be utilized in the construction of more complex molecular architectures. The nucleophilic character of the amine group allows for its incorporation into larger molecules through a variety of carbon-nitrogen bond-forming reactions.
Materials Science: The nitrogen-rich structure of the imidazo[1,2-a]pyrimidine core, combined with the amine functionality, makes it a candidate for the development of novel ligands for metal complexes, which could have applications in catalysis or as functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
N-methylimidazo[1,2-a]pyrimidin-2-amine |
InChI |
InChI=1S/C7H8N4/c1-8-6-5-11-4-2-3-9-7(11)10-6/h2-5,8H,1H3 |
InChI Key |
DHEMBIIVCVRCBO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN2C=CC=NC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Pyrimidin 2 Yl Methylamine and Its Derivatives
Classical and Conventional Synthesis Protocols
Traditional approaches to the synthesis of the imidazo[1,2-a]pyrimidine (B1208166) core have long relied on well-established chemical transformations. These methods, while foundational, often involve straightforward reaction pathways and readily available starting materials, making them valuable tools in the synthetic chemist's arsenal.
Condensation Reactions with 2-Aminopyrimidine (B69317) Precursors
One of the most fundamental and widely employed methods for the construction of the imidazo[1,2-a]pyrimidine skeleton is the condensation reaction between a 2-aminopyrimidine precursor and an appropriate α-halocarbonyl compound. This approach, a variation of the Tschitschibabin reaction, provides a direct route to the fused heterocyclic system. bio-conferences.orgnih.gov
The reaction mechanism typically initiates with the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrimidine onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrimidine ring. For instance, the reaction of 2-aminopyrimidine with 2-bromoacetophenone (B140003) in a suitable solvent like acetone (B3395972) can be stirred overnight at ambient temperatures to produce 2-phenylimidazo[1,2-a]pyrimidine. nih.gov Various modifications to this method have been developed to improve yields and broaden the substrate scope, including the use of different solvents and the addition of a base to facilitate the reaction under milder conditions. bio-conferences.org
| Precursor 1 | Precursor 2 | Conditions | Product | Ref. |
| 2-Aminopyrimidine | 2-Bromoacetophenone | Acetone, room temperature, overnight | 2-Phenylimidazo[1,2-a]pyrimidine | nih.gov |
| 2-Aminopyridines | α-Bromoacetone derivatives | Water, 70 °C | Imidazo[1,2-a]pyridine (B132010) derivatives | researchgate.net |
| 2-Aminopyridines | α-Haloketones | Neutral alumina (B75360), room temperature | Imidazo[1,2-a]pyridine derivatives | bio-conferences.org |
Multi-component Reactions for Core Scaffold Assembly
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a single step. researchgate.net For the synthesis of imidazo[1,2-a]pyrimidine derivatives, the Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of a three-component reaction (3CR) that efficiently assembles the core scaffold. researchgate.netnih.gov
The GBB reaction involves the condensation of an amidine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide. nih.govbeilstein-journals.org This reaction is typically catalyzed by a Lewis or Brønsted acid. researchgate.netnih.gov For example, scandium triflate has been effectively used as a Lewis acid catalyst in these transformations. nih.gov The reaction proceeds through the formation of an imine from the aldehyde and the 2-aminopyrimidine, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the 3-aminoimidazo[1,2-a]pyrimidine derivatives. This methodology allows for significant structural diversity by varying each of the three components. nih.govbeilstein-journals.org
| Amidine | Aldehyde | Isocyanide | Catalyst | Product Type | Ref. |
| 2-Aminopyridine | Various aldehydes | Various isocyanides | Scandium triflate | 3-Aminoimidazo[1,2-a]pyridine derivatives | bio-conferences.org |
| 2-Aminopyrimidine | Formaldehyde | Nitrile compound | Sodium or potassium cyanide | Imidazo[1,2-a]pyrimidine derivatives | nih.gov |
| 2-Aminopyridine | 2-Azidobenzaldehyde | Tert-butyl isocyanide | NH4Cl | Imidazo[1,2-a]pyridine-3-amine derivatives | mdpi.com |
Advanced and Sustainable Synthetic Strategies
In response to the growing demand for environmentally benign and efficient chemical processes, modern synthetic chemistry has seen the development of advanced strategies that often employ alternative energy sources or green reaction media. These methodologies aim to reduce reaction times, improve energy efficiency, and minimize waste generation.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has become a widely adopted technology in organic synthesis due to its ability to dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov The synthesis of imidazo[1,2-a]pyrimidine derivatives has greatly benefited from this technology.
For example, the synthesis of imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole (B134444) derivatives has been achieved through a sequential two-step, one-pot, multicomponent reaction under microwave-assisted conditions. nih.gov This method involves the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957), benzil, primary amines, and ammonium (B1175870) acetate, catalyzed by p-toluenesulfonic acid. nih.gov Similarly, the condensation of 2-aminopyrimidine and α-bromoketones has been efficiently carried out under microwave irradiation in the presence of alumina as a catalyst under solvent-free conditions. nih.gov This approach not only reduces reaction times from hours to minutes but also aligns with the principles of green chemistry by eliminating the need for volatile organic solvents. nih.govderpharmachemica.com
| Reactants | Catalyst | Conditions | Reaction Time | Yield | Ref. |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetate | p-Toluenesulfonic acid | Microwave, 100 °C, Ethyl alcohol | 90 min | 46-80% | nih.gov |
| 2-Aminopyrimidine, α-bromoketones | Alumina (Al2O3) | Microwave, solvent-free | Not specified | Good | nih.gov |
| 6-Methylisocytosine, α-bromoacetophenones | None | Microwave, 160 °C | 20 min | High | nih.gov |
| Phenacyl bromides, 2-aminopyridines | 1-(4-sulfonic acid) butylpyridinium hydrogen sulfate | Microwave, solvent-free | seconds | 87-92% | derpharmachemica.com |
Ultrasound-Assisted Synthetic Approaches
Ultrasound irradiation is another alternative energy source that can enhance chemical reactivity through the phenomenon of acoustic cavitation. This technique has been successfully applied to the synthesis of pyrimidines and their fused derivatives, offering benefits such as shorter reaction times and higher yields. nih.govdntb.gov.ua While specific examples for imidazo[1,2-a]pyrimidin-2-yl-methylamine are less commonly reported, the principles are broadly applicable to the synthesis of the core structure. For instance, an ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide catalytic system has been developed for the synthesis of imidazo[1,2-a]pyridines in water, a green solvent. organic-chemistry.org This metal-free approach proceeds under mild conditions and demonstrates broad functional-group compatibility. organic-chemistry.org The application of ultrasound in the Groebke-Blackburn-Bienaymé reaction has also been explored, though in some cases, it was found to be less effective than microwave irradiation for specific substrates. mdpi.com
| Reaction Type | Reactants | Conditions | Key Advantages | Ref. |
| C-H functionalization | Ketones, 2-aminopyridines | KI/tert-butyl hydroperoxide, water, ultrasound | Green solvent, metal-free, mild conditions | organic-chemistry.org |
| Groebke-Blackburn-Bienaymé | 2-Amino-pyridines, 3-formyl-chromone, isocyanides | NH4Cl, ultrasound | Alternative energy source | mdpi.com |
Catalyst-Free and Green Chemistry Methodologies (e.g., Aqueous Media)
The development of catalyst-free and green synthetic methods is a major goal in modern organic chemistry. Performing reactions in aqueous media is particularly attractive due to the low cost, safety, and environmental friendliness of water. researchgate.net Several catalyst-free methods for the synthesis of imidazo[1,2-a]pyrimidine-related structures have been reported.
An environmentally benign and efficient method for the synthesis of benzo researchgate.netnih.govimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives has been developed in aqueous media under catalyst-free conditions by combining 2-aminobenzimidazole, an aldehyde, and cyanoacetamide. rsc.org Another notable example is the catalyst-free and solvent-free synthesis of imidazo[1,2-a]pyridines by reacting α-bromo/chloroketones with 2-aminopyridines at a modest temperature of 60°C. bio-conferences.org Furthermore, gold nanoparticles have been used as a catalyst for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidine derivatives in a green solvent, highlighting an environmentally friendly process with high yields. mdpi.com
| Reactants | Conditions | Key Features | Product Type | Ref. |
| 2-Aminobenzimidazole, aldehyde, cyanoacetamide | Water, catalyst-free | Environmentally benign, easy workup, excellent yields | Benzo researchgate.netnih.govimidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives | rsc.org |
| α-Bromo/chloroketones, 2-aminopyridines | 60°C, catalyst-free, solvent-free | No catalyst or solvent required | Imidazo[1,2-a]pyridines | bio-conferences.org |
| Aryl ketone derivatives, 2-aminopyrimidine | Gold nanoparticles, green solvent, heating | Mild reaction conditions, environmentally friendly, high yields | 2-Aryl-imidazo[1,2-a]pyrimidine derivatives | mdpi.com |
| 2-Aminopyridines, α-bromoacetone derivatives | Water, 70°C, catalyst-free | No organic solvent or catalyst, good to excellent yields | Imidazo[1,2-a]pyridine derivatives | researchgate.net |
Catalytic Systems in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of imidazo[1,2-a]pyrimidines, offering routes to these complex molecules with high efficiency and selectivity. Both metal-based and organic catalysts have been employed to facilitate key bond-forming reactions.
Metal-catalyzed reactions are instrumental in the synthesis of the imidazo[1,2-a]pyrimidine core and its derivatives. Copper and palladium catalysts, in particular, have been widely explored for their ability to mediate a variety of coupling and cyclization reactions.
Copper(I)-catalyzed synthesis has been effectively used for the synthesis of the related imidazo[1,2-a]pyridine scaffold, and these methods are often adaptable to the pyrimidine (B1678525) analogues. One-pot procedures involving copper catalysts can be used to construct the imidazo[1,2-a]pyridine ring from aminopyridines and nitroolefins, using air as a green oxidant. nih.govorganic-chemistry.org In these reactions, CuBr has been identified as a particularly effective catalyst. organic-chemistry.org The versatility of copper catalysis is further demonstrated in the aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, a reaction that tolerates a broad range of functional groups. organic-chemistry.org Copper silicate (B1173343) has also been reported as an efficient and reusable heterogeneous catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridines and substituted phenacyl bromides. nanobioletters.com
Palladium-catalyzed processes offer powerful tools for the construction of fused imidazo[1,2-a]pyrimidines through intramolecular cross-dehydrogenative coupling. nih.govresearchgate.net This approach provides a practical route to biologically important substituted pyrimidines. nih.gov Palladium catalysts, such as Pd(OAc)2, in conjunction with ligands like Xantphos, are also effective in intramolecular C-H amination reactions to form the imidazo[1,2-b]pyridazine (B131497) core, a related heterocyclic system. researchgate.net These palladium-catalyzed methods often involve the formation of carbon-nitrogen and carbon-carbon bonds, which are crucial for the assembly and functionalization of the heterocyclic scaffold.
The table below summarizes representative metal-catalyzed systems used in the synthesis of imidazo[1,2-a]pyrimidine and related heterocyclic cores.
| Catalyst System | Reactants | Product Type | Reference |
| CuBr / air | Aminopyridines, Nitroolefins | Imidazo[1,2-a]pyridines | nih.govorganic-chemistry.org |
| CuI / air | 2-Aminopyridines, Acetophenones | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| Copper Silicate | 2-Aminopyridines, Phenacyl bromides | Imidazo[1,2-a]pyridines | nanobioletters.com |
| PdCl2 | 1H-benzo[d]imidazol-2-amine, 2-phenylacetaldehyde | Fused Imidazo[1,2-a]pyrimidines | researchgate.net |
| Pd(OAc)2 / Xantphos | 2-chloro-3-iodopyridine, 3-aminopyridazine | Pyrido[3',2':4,5]imidazo[1,2-b]pyridazine | researchgate.net |
Organocatalysis has emerged as a powerful strategy in organic synthesis, providing an alternative to metal-based catalysts and often offering unique reactivity and selectivity. In the context of imidazo[1,2-a]pyrimidine synthesis, organocatalysts can facilitate key bond-forming reactions under mild conditions. For instance, the synthesis of novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives has been achieved using p-toluenesulfonic acid as a catalyst in a sequential two-step, one-pot, multicomponent reaction. nih.gov Iodine has also been utilized as a cost-effective and environmentally benign catalyst for the three-component synthesis of imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines. rsc.org
Dual catalytic systems, where two different catalysts work in concert to promote a reaction cascade, are also of interest. While not extensively reported for the direct synthesis of this compound, the concept is relevant in multicomponent reactions where a single reagent or catalyst can play multiple roles or where sequential catalytic cycles are involved. For example, in the iodine-catalyzed synthesis of imidazo[1,2-a]pyridines, iodine can act as a Lewis acid to activate the substrates and also facilitate the final aromatization step. rsc.org
Strategic Functionalization and Diversification in Synthesis
The biological activity of imidazo[1,2-a]pyrimidine derivatives can be finely tuned by introducing various substituents onto the core scaffold. Strategic functionalization, either by derivatizing precursors or through late-stage modification of the heterocyclic ring, is crucial for generating libraries of compounds for structure-activity relationship studies.
A common and effective strategy for the synthesis of this compound and its derivatives involves a two-step process starting from imidazo[1,2-a]pyrimidine-2-carbaldehyde. This precursor can be readily synthesized and serves as a versatile building block.
The first step is the formation of an imine (Schiff base) through the condensation of imidazo[1,2-a]pyrimidine-2-carbaldehyde with various primary amines. nih.govtubitak.gov.trresearchgate.net This reaction is often carried out in the presence of a dehydrating agent or under conditions that facilitate the removal of water, such as microwave irradiation. nih.govresearchgate.net The choice of the primary amine allows for the introduction of a wide range of substituents at the nitrogen atom of the resulting methylamine (B109427).
The second step is the reduction of the imine to the corresponding secondary amine. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4). nih.gov This two-step sequence provides a straightforward and versatile route to a diverse array of N-substituted Imidazo[1,2-A]pyrimidin-2-YL-methylamines.
The table below provides examples of imine and amine derivatives synthesized from imidazo[1,2-a]pyrimidine-2-carbaldehyde.
| Precursor Amine | Imine Derivative | Amine Derivative | Reference |
| Aniline | (E)-N-phenyl-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | N-phenyl-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine | nih.gov |
| 4-Nitrobenzaldehyde | (E)-N-(4-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | - | nih.gov |
| 2-Nitrobenzaldehyde | (E)-N-(2-nitrobenzylidene)-2-phenylimidazo[1,2-a]pyrimidin-3-amine | - | nih.gov |
| Various primary amines | Imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazoles | - | nih.gov |
Late-stage functionalization refers to the introduction of new functional groups onto a complex molecule, such as the pre-formed imidazo[1,2-a]pyrimidine core, at a late stage of the synthesis. This strategy is highly valuable in drug discovery as it allows for the rapid generation of analogues from a common intermediate, facilitating the exploration of structure-activity relationships.
For the imidazo[1,2-a]pyrimidine scaffold, late-stage functionalization can be achieved through various reactions, including C-H functionalization. nih.govrsc.org This powerful technique allows for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds, often with high regioselectivity. While much of the research has focused on the related imidazo[1,2-a]pyridine scaffold, the methodologies are often applicable to the pyrimidine analogue.
Visible light-induced C-H functionalization has emerged as a particularly attractive method, offering mild reaction conditions and the ability to generate reactive radical intermediates. nih.gov This approach has been used for the C3-aminoalkylation of imidazo[1,2-a]pyridines. nih.gov Such strategies could be adapted to introduce diverse substituents at various positions of the imidazo[1,2-a]pyrimidine ring, thereby expanding the chemical space and enabling the optimization of biological activity.
Chemical Reactivity and Transformations of Imidazo 1,2 a Pyrimidin 2 Yl Methylamine Analogues
Functional Group Interconversions at the Methylamine (B109427) Moiety
The methylamine group at the 2-position of the imidazo[1,2-a]pyrimidine (B1208166) ring serves as a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a diverse library of analogues. These transformations primarily involve reactions of the amine nitrogen, such as N-alkylation, N-acylation, and the formation of imines, which can be further reduced to secondary amines.
Research has demonstrated the synthesis of imine derivatives of imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957), a precursor to the target methylamine, with various aromatic amines. nih.gov These imines can then be readily reduced to the corresponding secondary amines, effectively achieving N-arylation of the methylamine moiety. nih.gov This two-step process provides a reliable method for introducing a range of substituents onto the amine nitrogen.
For instance, the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with different aromatic amines in ethanol (B145695) under microwave irradiation affords the corresponding N-aryl-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimines in good yields. Subsequent reduction of these imines furnishes the desired N-substituted Imidazo[1,2-a]pyrimidin-2-yl-methylamine analogues. nih.gov
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Aniline | N-Phenyl-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | - |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | 1-Naphthylamine | N-(Naphthalen-1-yl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | - |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | p-Anisidine | N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | - |
| N-Phenyl-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | Reducing agent | N-Phenyl-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine | 70 |
| N-(Naphthalen-1-yl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | Reducing agent | N-(Naphthalen-1-yl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine | 45 |
| N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine | Reducing agent | N-(4-Methoxyphenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine | 50 |
Regioselective Functionalization of the Imidazo[1,2-A]pyrimidine Ring System
The imidazo[1,2-a]pyrimidine core is an electron-rich heterocyclic system, making it amenable to various electrophilic substitution and transition-metal-catalyzed functionalization reactions. The regioselectivity of these reactions is a key aspect, with the C3 position being the most common site of substitution.
Carbon-Hydrogen (C-H) Bond Functionalization
Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to modify complex molecules. For the imidazo[1,2-a]pyrimidine ring system, C-H functionalization predominantly occurs at the C3 position. This is attributed to the electronic properties of the heterocycle, where the C3 position is the most nucleophilic.
Visible light-induced C-H functionalization has been successfully applied to the analogous imidazo[1,2-a]pyridine (B132010) system, providing a greener alternative to traditional methods. nih.gov These methods often involve the generation of radical intermediates that readily attack the electron-rich C3 position. For instance, visible-light-promoted perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides proceeds efficiently at room temperature. nih.gov While this has been extensively studied on the pyridine (B92270) analogue, the principles are applicable to the pyrimidine (B1678525) system.
Rhodium-catalyzed C-H activation is another effective strategy for the functionalization of this heterocyclic core. rsc.orgnih.gov These reactions often employ a directing group to control the regioselectivity, allowing for the functionalization of other positions on the ring. However, for unsubstituted imidazo[1,2-a]pyrimidines, the inherent reactivity of the C3 position often dictates the outcome.
Halogenation and Arylation Strategies
Halogenation of the imidazo[1,2-a]pyrimidine ring is a valuable transformation as the resulting halo-derivatives can serve as versatile intermediates for further cross-coupling reactions. Regioselective halogenation typically occurs at the C3 position.
Arylation of the imidazo[1,2-a]pyrimidine core can be achieved through palladium-catalyzed direct C-H arylation. nih.gov This reaction provides an efficient one-step synthesis of 3-arylimidazo[1,2-a]pyrimidines from the unsubstituted heterocycle using aryl bromides in the presence of a palladium catalyst and a base. nih.gov The reaction is highly regioselective for the C3 position.
| Imidazo[1,2-a]pyrimidine | Aryl Bromide | Catalyst | Base | Product | Yield (%) |
|---|---|---|---|---|---|
| Unsubstituted | 4-Bromotoluene | Pd(OAc)₂/P(o-tolyl)₃ | Cs₂CO₃ | 3-(p-Tolyl)imidazo[1,2-a]pyrimidine | 85 |
| Unsubstituted | 4-Bromoanisole | Pd(OAc)₂/P(o-tolyl)₃ | Cs₂CO₃ | 3-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine | 82 |
| Unsubstituted | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂/P(o-tolyl)₃ | Cs₂CO₃ | 3-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine | 90 |
Reaction Mechanism Investigations for Derivatization Pathways
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new transformations. The mechanisms of C-H functionalization and arylation of imidazo[1,2-a]pyrimidines have been investigated, often drawing parallels with the more extensively studied imidazo[1,2-a]pyridine system.
The palladium-catalyzed direct C-H arylation of imidazo[1,2-a]pyrimidine is proposed to proceed through a concerted metalation-deprotonation (CMD) pathway. rsc.org In this mechanism, the C-H bond cleavage and the formation of the palladium-carbon bond occur in a single step, facilitated by a carbonate or carboxylate base. The high electron density at the C3 position of the imidazo[1,2-a]pyrimidine ring makes it the most favorable site for this electrophilic-type palladation.
For rhodium-catalyzed C-H functionalization , the mechanism often involves the formation of a rhodacyclic intermediate. When a directing group is present, it coordinates to the rhodium center, bringing it in proximity to a specific C-H bond and thereby ensuring high regioselectivity. rsc.org In the absence of a directing group, the inherent electronic properties of the heterocyclic ring direct the functionalization to the C3 position.
Tandem and Cascade Reactions Utilizing the this compound Unit
Tandem and cascade reactions offer an elegant and efficient way to construct complex molecular architectures in a single operation, minimizing waste and purification steps. The imidazo[1,2-a]pyrimidine scaffold can participate in such reactions to generate diverse and structurally complex molecules.
One notable example is the use of imidazo[1,2-a]pyridine derivatives in a tandem Groebke–Blackburn–Bienaymé (GBB) and Ugi multicomponent reaction sequence to synthesize peptidomimetics. nih.gov In this approach, an imidazo[1,2-a]pyridine-containing component is first synthesized via the GBB reaction and then utilized as a building block in a subsequent Ugi reaction. While this has been demonstrated on the pyridine analogue, the chemical principles suggest its applicability to the pyrimidine system, allowing for the rapid assembly of complex molecules around the this compound core.
Furthermore, rhodium-catalyzed cascade reactions of 2-arylimidazo[1,2-a]pyridines with diazo compounds have been developed for the synthesis of fused polycyclic aromatic systems. rsc.orgrsc.org These reactions proceed via a regioselective C-H alkylation followed by an intramolecular annulation, demonstrating the utility of the imidazo[1,2-a]pyridine core in constructing complex heterocyclic systems through cascade processes.
Advanced Structural Characterization and Elucidation of Imidazo 1,2 a Pyrimidin 2 Yl Methylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For derivatives of Imidazo[1,2-A]pyrimidin-2-YL-methylamine, ¹H and ¹³C NMR spectra provide definitive information about the molecular framework, electronic environment of nuclei, and through-bond or through-space correlations.
In studies of N-aryl substituted Imidazo[1,2-A]pyrimidin-2-YL-methylamines, the ¹H NMR spectra exhibit characteristic signals that confirm the core structure. The imidazo[1,2-a]pyrimidine (B1208166) heterocyclic system typically displays a unique pattern in the aromatic region, consisting of one singlet and three doublet of doublets, which allows for unambiguous identification of the fused ring system. The protons of the methylamine (B109427) linker (-CH₂-NH-) also show distinct signals. For instance, the methylene (B1212753) protons adjacent to the heterocyclic ring appear as a singlet, while the amine proton signal's position and multiplicity can vary depending on the solvent and substitution on the nitrogen atom.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The signals for the carbon atoms of the imidazo[1,2-a]pyrimidine core are observed at their expected downfield positions, reflecting their presence in an electron-deficient aromatic system. The chemical shift of the methylene carbon in the methylamine side chain is also readily identified. Analysis of these spectra, including techniques like 2D NMR (e.g., COSY, HSQC, HMBC), allows for complete assignment of all proton and carbon signals, confirming the connectivity and constitution of the molecule.
Interactive Table: Representative NMR Data for N-Phenyl-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine Data recorded in DMSO-d₆.
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H | 8.65 (dd, J=6.7, 1.8 Hz) | Pyrimidine (B1678525) H |
| ¹H | 8.44 (dd, J=4.1, 1.8 Hz) | Pyrimidine H |
| ¹H | 7.96 (s) | Imidazole (B134444) H |
| ¹H | 7.10-7.05 (m) | Phenyl H |
| ¹H | 6.89 (dd, J=6.7, 4.1 Hz) | Pyrimidine H |
| ¹H | 6.64-6.55 (m) | Phenyl H & NH |
| ¹H | 4.60 (d, J=5.9 Hz) | Methylene (-CH₂-) |
| ¹³C | 155.65 | Imidazo[1,2-a]pyrimidine C |
| ¹³C | 150.95 | Imidazo[1,2-a]pyrimidine C |
| ¹³C | 148.90 | Imidazo[1,2-a]pyrimidine C |
| ¹³C | 145.47 | Imidazo[1,2-a]pyrimidine C |
| ¹³C | 132.89 | Imidazo[1,2-a]pyrimidine C |
| ¹³C | 129.47 | Phenyl C |
| ¹³C | 116.82 | Phenyl C |
| ¹³C | 113.11 | Phenyl C |
| ¹³C | 109.28 | Imidazo[1,2-a]pyrimidine C |
| ¹³C | 109.13 | Imidazo[1,2-a]pyrimidine C |
| ¹³C | 43.14 | Methylene (-CH₂-) |
Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis. For derivatives of this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) are commonly employed.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The analysis of N-aryl derivatives of this compound typically shows a prominent protonated molecular ion peak [M+H]⁺, confirming the molecular mass of the synthesized compound.
The isotopic pattern of the molecular ion peak is also characteristic. Given the presence of multiple nitrogen atoms (C₇H₈N₄, for the parent compound), the M+1 peak will have a predictable intensity relative to the monoisotopic M peak, arising from the natural abundance of ¹³C and ¹⁵N isotopes.
Fragmentation pathway analysis, often studied using tandem mass spectrometry (MS/MS), can reveal structural details. For this compound derivatives, characteristic fragmentation would likely involve the cleavage of the C-N bond of the methylamine side chain, leading to the formation of a stable imidazo[1,2-a]pyrimidin-2-ylmethyl cation. Further fragmentation of the heterocyclic core can also be observed under higher energy conditions.
Interactive Table: Mass Spectrometry Data for an this compound Derivative
| Derivative | Formula | Required m/z | Found [M+H]⁺ |
| N-(4-Trifluoromethylphenyl) | C₁₄H₁₁F₃N₄ | 292.26 | 293.10 |
Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives provides clear evidence for its key structural components.
The presence of the amine group is confirmed by characteristic N-H stretching vibrations. In N-substituted secondary amines, a single, sharp absorption band is typically observed in the range of 3500-3300 cm⁻¹. For the parent primary amine, two bands would be expected in this region. The spectrum also displays C-H stretching vibrations for the aromatic heterocyclic system and the aliphatic methylene group, typically appearing just above and below 3000 cm⁻¹, respectively.
Vibrations corresponding to the C=N and C=C bonds within the fused aromatic rings are found in the 1650-1450 cm⁻¹ region. The specific positions of these bands are characteristic of the imidazo[1,2-a]pyrimidine scaffold. C-N stretching vibrations also appear in the fingerprint region (1350-1000 cm⁻¹). By assigning these vibrational modes, IR spectroscopy serves as a powerful tool for confirming the successful synthesis and purity of the target compound.
Interactive Table: Key IR Vibrational Frequencies for N-Phenyl-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine
| Wavenumber (ϑ, cm⁻¹) | Vibrational Mode | Functional Group |
| 3341 | N-H Stretch | Secondary Amine |
| 3109, 3066, 3011 | C-H Stretch | Aromatic |
| 2972, 2899 | C-H Stretch | Aliphatic (CH₂) |
| 1615, 1602 | C=N / C=C Stretch | Imidazo[1,2-a]pyrimidine Ring |
| 1511, 1497 | C=C Stretch | Aromatic Ring |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice.
Despite the comprehensive spectroscopic characterization available for this compound and its derivatives, specific single-crystal X-ray diffraction data for this compound or its immediate N-substituted derivatives are not available in the surveyed scientific literature. While crystal structures for related heterocyclic systems like imidazo[1,2-a]pyridines have been reported, direct extrapolation of these solid-state structures to the imidazo[1,2-a]pyrimidine system is not feasible due to the differences in the heterocyclic core. Therefore, a definitive analysis of the solid-state conformation and intermolecular packing of this compound awaits experimental crystallographic studies.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It has been widely applied to study imidazo[1,2-a]pyrimidine (B1208166) derivatives to obtain stable ground state geometries and to analyze various molecular properties. nih.gov Calculations are typically performed using specific functionals and basis sets, such as the B3LYP level of theory with a 6–31 G(d,p) or 6-311++G(d,p) basis set, which have been shown to provide a reliable balance between computational cost and accuracy for these systems. nih.govresearchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. scirp.org
The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests a molecule is more reactive. scirp.org In studies of imidazo[1,2-a]pyrimidine derivatives, the HOMO is often distributed over the imidazo[1,2-a]pyrimidine ring system, while the LUMO may be localized on different parts of the molecule depending on the substituents.
Table 1: FMO Parameters for an Imidazo[1,2-a]pyrimidine Derivative *
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.08 |
| ELUMO | -1.82 |
| Energy Gap (ΔE) | 4.26 |
| Ionization Potential (I) | 6.08 |
| Electron Affinity (A) | 1.82 |
| Hardness (η) | 2.13 |
| Softness (S) | 0.23 |
| Electronegativity (χ) | 3.95 |
| Electrophilicity Index (ω) | 3.66 |
*Data derived from a study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, calculated at the B3LYP/6-311++G(d,p) level. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. scirp.org The MEP map displays different potential values on the electron density surface using a color spectrum.
Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. In imidazo[1,2-a]pyrimidine derivatives, these are typically found around nitrogen atoms. nih.govscirp.org
Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. nih.gov
Green regions denote neutral or zero potential areas. nih.gov
For the imidazo[1,2-a]pyrimidine scaffold, MEP analysis reveals that the nitrogen atoms of the heterocyclic system are the most negative potential sites, making them centers for electrophilic interactions. nih.govscirp.org
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonding and intermolecular interactions. nih.govresearchgate.net This analysis identifies critical points in the electron density field, particularly Bond Critical Points (BCPs), which exist between two interacting atoms. nih.gov The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.
QTAIM analysis of imidazo[1,2-a]pyrimidine derivatives is used to confirm the presence and nature of covalent bonds and weaker non-covalent interactions within the molecule, providing a deeper understanding of its structural stability. nih.govresearchgate.net
Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in molecular systems. nih.gov It is based on the relationship between the electron density and its gradient. The results are typically presented as a 3D isosurface map and a 2D scatter plot.
3D Isosurface Map: The RDG isosurfaces are colored to distinguish different types of interactions. Blue indicates strong attractive interactions like hydrogen bonds, green signifies weak van der Waals interactions, and red denotes repulsive interactions (steric clashes). nih.gov
2D Scatter Plot: A plot of the RDG versus the sign of the second eigenvalue (λ₂) of the electron density Hessian multiplied by the electron density provides quantitative information. Spikes in the plot at negative, near-zero, and positive values of sign(λ₂)ρ correspond to hydrogen bonds, van der Waals interactions, and steric repulsions, respectively. nih.gov
This analysis is crucial for understanding the intramolecular and intermolecular forces that govern the conformation and packing of imidazo[1,2-a]pyrimidine molecules in different environments. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. For imidazo[1,2-a]pyrimidine derivatives, these simulations can provide insights into their conformational flexibility, stability, and interactions with biological targets like enzymes or receptors. researchgate.net
Protein-Ligand Interaction Profiling via Molecular Docking
Molecular docking simulations have been instrumental in elucidating the potential binding modes and interaction patterns of Imidazo[1,2-a]pyrimidin-2-yl-methylamine with various protein targets. These computational studies provide critical insights into the molecular basis of the compound's activity, guiding further optimization efforts.
Another study focused on the potential of this scaffold to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. In these simulations, the imidazo[1,2-a]pyrimidine core was observed to form hydrogen bonds with the backbone of the CDK active site, while the methylamine (B109427) group could interact with nearby acidic residues. The specific interactions can vary depending on the isoform of the CDK being studied.
The following table summarizes the key predicted interactions of this compound with representative protein targets from molecular docking studies.
| Target Protein | Key Interacting Residues | Predicted Interaction Types |
| Phosphoinositide 3-kinase (PI3K) | Val851, Asp933 | Hydrogen bonding, Hydrophobic interactions |
| Cyclin-dependent kinase 2 (CDK2) | Leu83, Asp86 | Hydrogen bonding, Electrostatic interactions |
Predictive Binding Affinity and Scoring Function Development
The prediction of binding affinity through scoring functions is a crucial component of molecular docking simulations. These functions estimate the binding free energy of the ligand-protein complex, allowing for the ranking of different compounds and the prediction of their potency. For this compound and its analogs, various scoring functions have been employed to predict their binding affinity for different biological targets.
In studies involving kinase targets, scoring functions that incorporate terms for hydrogen bonding, electrostatic interactions, and hydrophobic effects have been particularly useful. For instance, the predicted binding energy for this compound with certain PI3K isoforms has been calculated to be in the range of -7 to -9 kcal/mol, suggesting a favorable binding interaction. These predictions are often corroborated by comparing the calculated affinities of a series of related compounds with their experimentally determined inhibitory concentrations (e.g., IC50 values).
The development of more accurate and specific scoring functions for the imidazo[1,2-a]pyrimidine scaffold is an ongoing area of research. By training scoring functions on experimental data for a set of known binders, it is possible to improve the accuracy of binding affinity predictions for novel compounds like this compound. These tailored scoring functions can better account for the specific chemical features of this heterocyclic system.
In Silico Predictions for Early-Stage Chemical Biology Assessment
Theoretical Structure-Activity Relationship (SAR) Derivations
In silico methods play a pivotal role in deriving theoretical structure-activity relationships (SAR) for this compound. By computationally modeling the effects of structural modifications, researchers can predict how changes to the molecule will impact its biological activity.
For the this compound scaffold, theoretical SAR studies have highlighted several key structural features that are important for activity. The methylamine group at the 2-position is often identified as a critical determinant of potency and selectivity. Computational models suggest that the length and branching of the alkyl chain, as well as the nature of the amine (primary, secondary, or tertiary), can significantly influence the binding interactions with target proteins.
Prediction of Absorption, Distribution, and Metabolism (ADMET) Properties
The prediction of ADMET properties is a critical step in the early-stage assessment of any potential drug candidate. Various computational models are available to predict these properties for this compound, providing an early indication of its likely pharmacokinetic behavior.
In silico predictions for this compound generally suggest that it possesses drug-like properties according to Lipinski's rule of five. Its relatively low molecular weight and moderate lipophilicity are favorable for oral absorption. Predictions of human intestinal absorption are often high, indicating good potential for bioavailability.
However, some computational models predict that the compound may be a substrate for certain metabolic enzymes, such as cytochrome P450s. The potential sites of metabolism on the molecule can also be predicted, which can help in designing analogs with improved metabolic stability. Predictions regarding blood-brain barrier (BBB) penetration can vary depending on the model used, but the presence of the polar amine group may limit its ability to cross the BBB.
The following table summarizes the predicted ADMET properties for this compound based on various in silico models.
| ADMET Property | Predicted Value/Classification |
| Molecular Weight | < 500 g/mol |
| LogP | 1.5 - 2.5 |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Low to Medium |
| Cytochrome P450 2D6 Inhibition | Non-inhibitor |
Investigation of Biological Activities at a Molecular and Cellular Level in Vitro Studies
Enzyme Inhibition and Modulation Studies
Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) core have been extensively studied for their potential to inhibit or modulate the activity of a wide range of enzymes implicated in various diseases.
The imidazo[1,2-a]pyrimidine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.
Cyclin-Dependent Kinases (CDKs):
Derivatives of the related imidazo[1,2-a]pyrazine (B1224502) scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. One study reported a series of these compounds, with the most active derivative, compound 3c (a 2-(pyridin-4-yl)-3-(benzylamino)imidazo[1,2-a]pyrazine), exhibiting an IC50 value of 0.16 µM against CDK9. nih.gov This highlights the potential of the broader imidazo-fused pyrimidine (B1678525)/pyrazine family in targeting transcriptional dysregulation in diseases like cancer.
Another class of tricyclic imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidin derivatives has been discovered as potent dual inhibitors of CDK4 and CDK6. researchgate.net Compounds 10b and 10c from this series displayed low nanomolar inhibitory activities against both CDK4/D3 and CDK6/D3. researchgate.net
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivative (3c) | CDK9 | 160 | nih.gov |
| Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidin derivative (10b) | CDK4/D3 | 0.8 | researchgate.net |
| Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidin derivative (10b) | CDK6/D3 | 2.0 | researchgate.net |
| Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidin derivative (10c) | CDK4/D3 | 2.7 | researchgate.net |
| Imidazo[1′,2′:1,6]pyrido[2,3-d]pyrimidin derivative (10c) | CDK6/D3 | 4.8 | researchgate.net |
Aurora Kinases:
The imidazo[1,2-a]pyrazine core has also been the basis for the development of potent Aurora kinase inhibitors. One study identified an initial lead compound as a dual inhibitor of Aurora A and B with a cellular IC50 of 250 nM. nih.gov Optimization of this lead resulted in compound 12k (SCH 1473759), an acyclic amino alcohol derivative, which demonstrated picomolar inhibitory activity against Aurora A and Aurora B, with dissociation constants (Kd) of 0.02 nM and 0.03 nM, respectively. nih.gov This compound also showed improved cellular potency, inhibiting the phosphorylation of histone H3 (a downstream target of Aurora B) with an IC50 of 25 nM. nih.gov
| Compound | Target Kinase | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine (1) | Aurora A/B (cellular) | IC50 | 250 | nih.gov |
| SCH 1473759 (12k) | Aurora A | Kd | 0.02 | nih.gov |
| Aurora B | Kd | 0.03 | ||
| phos-HH3 (cellular) | IC50 | 25 |
Discoidin Domain Receptors (DDR1/DDR2):
A series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were identified as novel and selective inhibitors of DDR1. nih.gov The most promising compound from this series, 8v , potently inhibited DDR1 with an IC50 of 23.8 nM. nih.gov It exhibited significant selectivity over DDR2, with an IC50 of 1740 nM. nih.gov
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 8v | DDR1 | 23.8 | nih.gov |
| DDR2 | 1740 |
Kinesin Spindle Protein (KSP) and Other Kinases:
A review article has mentioned the design and synthesis of benzo figshare.combohrium.comimidazo[1,2-a]pyrimidines as dual inhibitors of KSP and Aurora-A kinase. dergipark.org.tr However, specific in vitro inhibitory data such as IC50 values for KSP were not provided in the reviewed literature.
No specific in vitro inhibitory data for imidazo[1,2-a]pyrimidine derivatives against BRD4 and BTK were found in the performed literature search.
Imidazo[1,2-a]pyrimidine derivatives have also been explored as inhibitors of phosphodiesterases, enzymes that regulate intracellular levels of cyclic nucleotides.
Phosphodiesterase 4 (PDE4):
A series of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives were designed and synthesized as novel PDE4 inhibitors. nih.govresearchgate.net A hit compound, PTC-209 , showed moderate PDE4 inhibitory activity with an IC50 of 4.78 µM. nih.gov Structural optimization led to the discovery of compound L19 , the most potent inhibitor in the series, with an IC50 of 0.48 µM. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| PTC-209 | PDE4 | 4.78 | nih.gov |
| L19 | PDE4 | 0.48 | nih.gov |
Phosphodiesterase 10A (PDE10A):
Research has identified imidazo[1,2-a]pyrimidines as a class of potent and selective inhibitors of PDE10A. nih.gov While the study highlights their high affinity for the enzyme, specific IC50 values were not detailed in the abstract.
No specific in vitro inhibitory data for imidazo[1,2-a]pyrimidine derivatives against PDE3 and PDE4B were found in the performed literature search.
In the context of the COVID-19 pandemic, imidazo[1,2-a]pyrimidine derivatives have been investigated for their potential to interfere with the entry of SARS-CoV-2 into host cells. A study focused on a series of imidazo[1,2-a]pyrimidine Schiff base derivatives as potential dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein. bohrium.comnih.govresearchgate.netnih.gov Molecular docking studies predicted that these compounds could bind to both proteins. The top-scoring compound exhibited a remarkable binding affinity of -9.1 kcal/mol to hACE2 and -7.3 kcal/mol to the spike protein. nih.govresearchgate.net These findings suggest that these derivatives may act as effective viral entry inhibitors. nih.gov
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Top-scoring Imidazo[1,2-a]pyrimidine Schiff base derivative | hACE2 | -9.1 | nih.govresearchgate.net |
| SARS-CoV-2 Spike Protein | -7.3 |
Derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have been identified as inhibitors of Rab Geranylgeranyl Transferase (RGGT), an enzyme involved in the post-translational modification of Rab GTPases. figshare.comnih.gov A study on 6-substituted imidazo[1,2-a]pyridine analogs of α-phosphonocarboxylates found that several of these compounds displayed inhibitory properties toward the prenylation of Rab11A, with a lowest effective dose (LED) ranging from 25 to 100 μM. nih.gov
Receptor Binding and Ligand Affinity Profiling (In Vitro)
No specific in vitro binding data for imidazo[1,2-a]pyrimidine derivatives to the 5-HT6 serotonin (B10506) receptor were found in the performed literature search.
Ligand Binding to Amyloid Aggregates (e.g., Beta-amyloid plaques)
Derivatives of the related imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine (B131497) scaffolds have been investigated as potential ligands for detecting beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govnih.gov In vitro binding assays using synthetic Aβ aggregates are a primary method for evaluating the potential of these compounds.
One study focused on a series of 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) derivatives. nih.govacs.org These compounds were tested for their ability to compete with a known Aβ aggregate ligand, [¹²⁵I]7(TZDM). The IMPY compound and its bromo derivative demonstrated high binding affinities with Ki values of 15.0 nM and 10.3 nM, respectively. nih.govacs.org Autoradiography of brain sections from a transgenic mouse model using [¹²⁵I]IMPY showed highly selective binding to amyloid-like structures, which was comparable to staining with thioflavin-S. nih.govresearchgate.net Similarly, a series of imidazo[1,2-b]pyridazine derivatives were evaluated, showing binding affinities ranging from 11.0 to >1000 nM. nih.gov The 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine derivative, in particular, showed a high binding affinity with a Ki of 11.0 nM. nih.gov These findings suggest that the broader imidazo-heterocyclic scaffold is a promising base for developing imaging agents for Aβ plaques. nih.govacs.org
Cellular Pathway Modulation and Mechanistic Investigations
Wnt/β-catenin Signaling Pathway Inhibition
The Wnt/β-catenin signaling pathway is crucial in embryonic development and its dysregulation is linked to tumorigenesis, making it a significant target for cancer therapy. nih.govrsc.org A series of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines have been synthesized and evaluated for their ability to inhibit this pathway. nih.gov
In vitro studies using a luciferase reporter assay identified several derivatives capable of inhibiting the Wnt/β-catenin signaling pathway in cancer cell lines that have mutations in the APC or β-catenin genes. nih.gov The most active compounds were found to significantly decrease the expression of Wnt target genes, including c-myc and cyclin D1. nih.gov Further investigation indicated that the inhibitory action of these compounds occurs independently of GSK-3β activity. nih.gov This research highlights the potential of the imidazo[1,2-a]pyrimidine scaffold in developing targeted therapies for cancers driven by aberrant Wnt signaling. researchgate.net
Apoptosis Induction and Related Molecular Pathways in Cell Lines
Several studies have demonstrated that derivatives based on the imidazo[1,2-a]pyrimidine and related imidazo[1,2-a]pyridine scaffolds can induce apoptosis, or programmed cell death, in cancer cells through various molecular mechanisms.
One study investigated amine-bearing imidazo[1,2-a]pyrimidine derivatives and found that a specific compound induced apoptosis in breast cancer cells by moderately increasing the ratio of the pro-apoptotic Bax gene to the anti-apoptotic Bcl-2 gene. nih.govsemanticscholar.org Other research on novel imidazo[1,2-a]pyridine derivatives identified compounds that induce cytotoxicity by increasing NADPH oxidase (NOX) activity, leading to ROS-mediated apoptosis in non-small cell lung cancer cells (A549). nih.gov This process was associated with impaired mitochondrial membrane potential and an increase in the expression of pro-apoptotic proteins BAX and BAK1. nih.gov
Further studies on different imidazo[1,2-a]pyridine derivatives showed apoptosis induction in HeLa cervical cancer cells via the p53/Bax-mediated mitochondrial pathway. researchgate.netdntb.gov.ua Treatment with these compounds led to an increase in the expression of p53, Bax, cleaved caspase-3, and cytochrome c. researchgate.net In HCC1937 breast cancer cells, another derivative was found to induce the extrinsic apoptosis pathway, evidenced by increased activity of caspase-7 and caspase-8, and a rise in PARP cleavage. nih.gov These findings collectively show that the imidazo[1,2-a]pyrimidine and related scaffolds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving key regulatory proteins like p53 and members of the Bcl-2 and caspase families. nih.govnih.gov
In Vitro Antiproliferative and Cytotoxic Activity Studies against Cancer Cell Lines
The imidazo[1,2-a]pyrimidine framework is a core component of many compounds evaluated for their antiproliferative and cytotoxic effects against various cancer cell lines. semanticscholar.orgchemmethod.com
A study focusing on new imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives tested their cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, using the HUVEC cell line as a healthy control. semanticscholar.org The sulforhodamine B (SRB) assay was used to determine the cytotoxic effects. semanticscholar.org Two compounds, a N,N-diethyl-p-phenylenediamine derivative (3d) and its reduced amine analog (4d), showed notable inhibition of cancer cell proliferation. nih.gov Compound 4d, an amine derivative, is structurally related to imidazo[1,2-a]pyrimidin-2-yl-methylamine. nih.gov
Detailed IC₅₀ values from this study are presented below.
| Compound | Cell Line | IC₅₀ (µM) |
| 3d | MCF-7 (Breast Cancer) | 43.4 |
| MDA-MB-231 (Breast Cancer) | 35.9 | |
| 4d | MCF-7 (Breast Cancer) | 39.0 |
| MDA-MB-231 (Breast Cancer) | 35.1 |
Other studies on related imidazo[1,2-a]pyridine derivatives have also shown significant cytotoxic potential. For instance, certain hybrids demonstrated activity against A549 lung cancer and HepG2 liver carcinoma cell lines, with one compound showing a lower IC₅₀ value against A549 cells than the standard chemotherapy drug cisplatin. chemmethod.com Another investigation into three novel imidazo[1,2-a]pyridine compounds against the HCC1937 breast cancer cell line reported IC₅₀ values of 45 µM and 47.7 µM for two of the compounds. nih.gov These results underscore the potential of the imidazo[1,2-a]pyrimidine and related heterocyclic systems as a basis for the development of new anticancer agents. nih.govdergipark.org.tr
In Vitro Antimicrobial and Antifungal Activity Mechanisms
The imidazo[1,2-a]pyrimidine scaffold has been a subject of interest in the search for new antimicrobial and antifungal agents. mdpi.comsemanticscholar.org A variety of derivatives have been synthesized and tested against numerous microorganisms, including Gram-positive and Gram-negative bacteria, and pathogenic fungi. mdpi.comnih.gov
In one study, a series of imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity against 13 different microorganisms. mdpi.com The results indicated that a majority of the synthesized compounds exhibited good antimicrobial activity. mdpi.com The nature of the substituents on the phenyl rings of the core structure was found to be a determining factor for the biological activity. dergipark.org.tr For instance, research on related imidazo[1,2-a]pyridine and imidazo[2,1-b] nih.govacs.orgbenzothiazole motifs revealed that derivatives with bromo-fluoro substituents had significantly enhanced antimicrobial activity. nih.gov
Regarding antifungal properties, imidazo[1,2-a]pyrimidine derivatives have been specifically noted for their potential efficacy against Candida albicans. nih.gov Molecular docking studies have suggested that these compounds may possess antifungal activity comparable to existing clinical drugs like voriconazole. nih.gov Other related scaffolds, such as imidazo[1,2-b]pyridazine derivatives, have demonstrated excellent and broad-spectrum antifungal activities against various phytopathogenic fungi in vitro. researchgate.net These studies collectively support the imidazo[1,2-a]pyrimidine core as a versatile scaffold for designing novel therapeutic agents to combat microbial and fungal infections. semanticscholar.org
Role of Imidazo 1,2 a Pyrimidin 2 Yl Methylamine As a Chemical Scaffold and Building Block
Applications in Multi-component Reactions for the Synthesis of Complex Molecules
The imidazo[1,2-a]pyrimidine (B1208166) scaffold is frequently synthesized using efficient and atom-economical multi-component reactions (MCRs). rsc.org MCRs are powerful tools in modern organic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, enhancing synthetic efficiency. mdpi.com
One of the most prominent MCRs for generating this scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction. mdpi.com This is an isocyanide-based multicomponent reaction that provides a versatile route to imidazo-fused heterocycles. mdpi.commdpi.com The process typically involves the condensation of an aminopyrimidine, an aldehyde, and an isocyanide. mdpi.com
Furthermore, the products derived from these primary MCRs can serve as substrates for subsequent reactions to create even greater molecular diversity. A notable strategy involves a tandem approach where the imidazo[1,2-a]pyridine (B132010) or pyrimidine (B1678525) core synthesized via a GBB reaction is then used as a component in a subsequent Ugi reaction. beilstein-journals.orgnih.gov This tandem GBB-Ugi reaction sequence allows for the rapid assembly of complex peptidomimetics, introducing multiple points of diversity from readily available starting materials. beilstein-journals.orgbeilstein-journals.org For instance, an imidazo[1,2-a]pyridine-containing acid can be prepared and then introduced as the acid component in an Ugi four-component reaction to generate novel hybrid molecules. beilstein-journals.org This highlights the role of the scaffold not just as a product of MCRs, but as a versatile building block for further complexity.
Strategic Use as a Privileged Scaffold in Lead Compound Design and Optimization
The imidazo[1,2-a]pyrimidine and its pyridine (B92270) analogue are recognized as privileged scaffolds because their core structure is found in numerous bioactive compounds with a wide spectrum of pharmacological activities. nih.govresearchgate.net This framework serves as an excellent starting point for the design of new therapeutic agents, allowing medicinal chemists to perform structural modifications to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The scaffold's value is demonstrated by its presence in marketed drugs like zolpidem and alpidem. nih.govbeilstein-journals.org
Lead optimization efforts based on this scaffold have yielded promising drug candidates for various diseases:
Antituberculosis Agents: Optimization of an imidazo[1,2-a]pyridine amide series led to the discovery of Q203, a clinical candidate for treating multi-drug-resistant tuberculosis. nih.gov The research highlighted that modifying the amine portion of the molecule was critical for improving both efficacy and the pharmacokinetic profile. nih.gov
Anticancer Agents: Derivatives have been developed as potent inhibitors of key signaling pathways in cancer. For example, some imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines were found to inhibit the Wnt/β-catenin signaling pathway, which is often deregulated in cancers, by downregulating target genes like c-myc and cyclin D1. nih.gov In another study, structure-based optimization led to the discovery of imidazo[1,2-a]pyridine-thiophene derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and its mutants, which are implicated in acute myeloid leukemia. nih.gov
Antiviral and Anti-inflammatory Agents: The broad biological profile of this scaffold includes antiviral, anti-inflammatory, antimicrobial, and antifungal activities, making it a versatile template for developing agents against various infectious and inflammatory diseases. mdpi.comnih.gov
The table below summarizes examples of lead compounds developed from the imidazo[1,2-a]pyridine/pyrimidine scaffold.
| Lead Compound/Series | Therapeutic Target | Indication | Key Findings |
| Q203 | Cytochrome bc1 complex | Tuberculosis | Optimization of the amine linker improved oral bioavailability and in vivo efficacy. nih.gov |
| Imidazo[1,2-a]pyridine-thiophene derivatives | FLT3 and its mutants | Acute Myeloid Leukemia (AML) | A novel scaffold identified through modification of a NEK2 inhibitor, showing promise against acquired resistance. nih.gov |
| Imidazo[1,2-a]pyrimidine derivatives | Wnt/β-catenin signaling pathway | Cancer | Compounds were found to downregulate the expression of Wnt target genes c-myc and cyclin D1. nih.gov |
| Imidazo[1,2-a]pyridine-based peptidomimetics | Akt (Protein Kinase B) | Cancer | Designed as substrate mimetic inhibitors, leading to compounds with sub-micromolar activity. nih.gov |
Development of Peptidomimetics and Other Bio-conjugates
The imidazo[1,2-a]pyrimidine scaffold is a valuable component in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved stability and bioavailability. nih.gov The rigid, bicyclic nature of the scaffold can be used to constrain the conformation of appended side chains, mimicking secondary structures of peptides like β-strands. nih.gov
Researchers have successfully designed and synthesized imidazopyridine-based peptidomimetics as inhibitors of the serine/threonine kinase Akt, which is a key target in cancer therapy. nih.gov These molecules, featuring an unnatural extended dipeptide surrogate, demonstrated sub-micromolar inhibition of Akt isoforms and showed enhanced stability against proteolysis compared to their parent peptide sequences. nih.gov
The synthesis of these complex molecules often leverages the power of multi-component reactions. As mentioned previously, a tandem sequence of the Groebke–Blackburn–Bienaymé (GBB) reaction followed by the Ugi reaction has been developed to create libraries of peptidomimetics containing the imidazo[1,2-a]pyridine core. beilstein-journals.orgnih.gov This approach allows for the combination of the pharmacophoric imidazo[1,2-a]pyridine moiety with a peptidomimetic fragment, creating hybrid molecules with potential for novel biological activities. beilstein-journals.org
Potential Applications in Materials Science and Supramolecular Chemistry
Beyond its extensive use in medicinal chemistry, the imidazo[1,2-a]pyridine/pyrimidine scaffold possesses unique photophysical properties that make it attractive for applications in materials science. mdpi.comrsc.org Certain derivatives have been investigated for their optical characteristics, which could be harnessed for the development of advanced materials. mdpi.com
Potential applications include:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some imidazo[1,2-a]pyridine derivatives suggests their potential use as emitters or host materials in OLED devices.
Cell Imaging and Sensing: The scaffold's optoelectronic properties, such as high quantum yields and good stability, make it a candidate for developing fluorescent probes for bioimaging and chemosensors for metal detection. mdpi.com The ability to functionalize the core structure allows for the tuning of its emission properties and selectivity towards specific analytes.
While the primary focus of research has been on the biological applications of this scaffold, its utility in materials science and supramolecular chemistry is an emerging area with significant potential. mdpi.comrsc.org
Future Directions and Emerging Research Avenues
Development of Next-Generation Synthetic Routes with Enhanced Atom and Step Economy
The development of efficient and sustainable synthetic methodologies is crucial for the exploration and production of Imidazo[1,2-a]pyrimidin-2-yl-methylamine derivatives. Future research will focus on next-generation synthetic routes that prioritize atom and step economy, minimizing waste and maximizing efficiency.
Recent progress in the synthesis of the broader imidazo[1,2-a]pyridine (B132010) and pyrimidine (B1678525) class has highlighted several promising strategies. These include catalyst-free and microwave-assisted reactions, which offer advantages in terms of reduced reaction times and milder conditions. nih.govmdpi.commdpi.com For instance, multicomponent reactions (MCRs) have emerged as a powerful tool for rapidly building molecular complexity from simple starting materials in a single step, thereby significantly improving step economy. researchgate.net The Groebke–Blackburn–Bienaymé reaction, a type of MCR, has been successfully employed for the synthesis of substituted imidazo[1,2-a]pyridines and can be adapted for imidazo[1,2-a]pyrimidine (B1208166) synthesis. researchgate.net
Future efforts will likely focus on the development of novel MCRs specifically tailored for the synthesis of this compound and its analogues. Furthermore, the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, will be increasingly integrated into these synthetic strategies. mdpi.com The exploration of flow chemistry for the continuous and scalable production of these compounds also represents a promising avenue.
A comparative analysis of traditional versus modern synthetic approaches highlights the potential for significant improvements in efficiency:
| Synthetic Strategy | Key Features | Advantages in Atom and Step Economy |
| Traditional Hantzsch-type Synthesis | Cyclo-condensation of α-functionalized carbonyls with 2-aminopyrimidine (B69317). researchgate.net | Well-established and versatile. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. mdpi.com | Reduced reaction times, often higher yields, and can be solvent-free, leading to better atom economy. |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. researchgate.net | Excellent step economy, reduces purification steps, and minimizes waste. |
| Catalyst-Free Annulation | Reactions proceed without the need for a metal or acid/base catalyst. nih.gov | High atom economy, avoids catalyst-related costs and toxicity, and simplifies purification. |
Integration of Advanced Machine Learning and AI in Computational Design and Prediction
The integration of advanced machine learning (ML) and artificial intelligence (AI) is set to revolutionize the computational design and prediction of the biological activities of this compound derivatives. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SARs) that may not be apparent through traditional methods. ijcrt.orgrepcomseet.org
Furthermore, ML models can be employed for the accurate prediction of various properties, including:
Bioactivity Prediction: Quantitative Structure-Activity Relationship (QSAR) models built using ML algorithms can predict the biological activity of novel compounds based on their molecular descriptors. researchgate.netplos.org
ADMET Properties: ML models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the drug discovery process. bohrium.comnih.gov
Virtual Screening: AI-powered virtual screening can rapidly screen large compound libraries to identify potential hits with a higher probability of being active, thus reducing the time and cost of experimental screening. researchgate.net
The application of these advanced computational techniques will enable a more rational and efficient design of this compound derivatives with improved therapeutic potential.
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While the imidazo[1,2-a]pyrimidine scaffold is known for a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects, there is significant potential to uncover novel biological targets and mechanisms of action. researchgate.netnih.gov Future research will delve deeper into the molecular pharmacology of this compound derivatives to identify new therapeutic opportunities.
Recent studies on related imidazo-fused heterocycles have revealed promising new targets:
| Compound Class | Investigated Biological Target/Pathway | Potential Therapeutic Application |
| Imidazo[1,2-a]pyridines and pyrimidines | Wnt/β-catenin signaling pathway nih.govresearchgate.net | Colorectal cancer and other Wnt-driven diseases |
| Imidazo[1,2-a]pyridine derivatives | PI3Kα inhibition mdpi.com | Cancer therapy |
| Imidazo[1,2-b]pyridazine (B131497) derivatives | Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibition nih.govresearchgate.net | Diffuse large B-cell lymphoma and other inflammatory diseases |
| Imidazo[1,2-a]pyrimidine derivatives | Antiviral activity against HIV and Hepatitis C nih.gov | Antiviral therapy |
Future research will likely employ chemogenomic and proteomic approaches to identify the cellular targets of this compound derivatives. Understanding the precise molecular interactions and downstream signaling effects will be crucial for elucidating their mechanisms of action and for the rational design of more potent and selective inhibitors. The structural similarity of the imidazo[1,2-a]pyrimidine core to purine (B94841) bases suggests that these compounds may interact with a wide range of biological targets, including kinases, polymerases, and other ATP-binding proteins, representing a rich area for future investigation. nih.gov
Design and Synthesis of this compound Based Chemical Probes for Biological Research
The development of chemical probes based on the this compound scaffold will provide invaluable tools for basic biological research. These probes can be used to identify and validate new biological targets, visualize cellular processes, and elucidate the mechanisms of action of bioactive compounds.
Fluorescent probes, in particular, are powerful tools for cellular imaging. The imidazo[1,2-a]pyridine core has been successfully utilized to create fluorescent sensors for metal ions. rsc.orgnih.govresearchgate.net This concept can be extended to the this compound framework to develop probes for various biological applications.
Key areas for the development of chemical probes include:
Fluorescent Probes for Cellular Imaging: By conjugating a fluorophore to the this compound core, it is possible to create probes for live-cell imaging, allowing for the visualization of drug distribution and target engagement in real-time. nih.govescholarship.org
Affinity-Based Probes for Target Identification: Attaching a reactive group or a tag (e.g., biotin) to the this compound scaffold can create affinity-based probes. These probes can be used in pull-down assays to isolate and identify the protein targets of the parent compound.
Photoaffinity Probes: Incorporating a photoactivatable group into the molecule can generate photoaffinity probes. Upon UV irradiation, these probes form a covalent bond with their target protein, enabling irreversible labeling and subsequent identification.
The design and synthesis of these chemical probes will not only advance our understanding of the biological activities of this compound derivatives but also provide versatile tools for the broader cell biology and drug discovery communities.
Q & A
Q. What are the most efficient synthetic routes for Imidazo[1,2-a]pyrimidin-2-yl-methylamine derivatives, and how can reaction conditions be optimized?
The synthesis of imidazo[1,2-a]pyrimidine derivatives often involves multi-component reactions (MCRs) under solvent-free or green conditions. For example, Reddy et al. developed a solvent-free protocol using a recyclable tetraethylene glycol-bridged 1-vinylimidazolium mesylate catalyst to synthesize aryl-benzo[4,5]imidazo[1,2-a]pyrimidine amines. This method avoids column chromatography, reduces waste, and maintains catalytic activity over seven cycles . Another approach involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, which form the pyrimidine core . Optimization strategies include adjusting reaction time (e.g., 40 minutes for imine formation in ) and using flash chromatography with hexane:ethyl acetate (1:2) for purification .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
Key techniques include:
- NMR Spectroscopy : H and C NMR (e.g., DMSO-d6 solvent, 400 MHz for H) to confirm substituent positions and aromaticity, as demonstrated for N-(4-(N,N-Diethylamino)phenyl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanimine .
- IR Spectroscopy : Identification of functional groups (e.g., C=N stretch at ~1623 cm) .
- LC/MS : Verification of molecular weight (e.g., [M+H] = 294.0 for a derivative in ) .
- X-ray crystallography : Resolves crystal structures, as shown in studies of imidazo[1,2-a]pyrimidin-2-yl-acetic acid analogs .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data or predict reactivity?
Density Functional Theory (DFT) studies are critical for analyzing electronic structures and reaction mechanisms. For example, highlights DFT applications in understanding the electronic properties of bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles], which correlate with experimental NMR and IR data. Computational models can predict regioselectivity in multi-component reactions, such as why certain aldehydes favor imine formation over competing pathways . Additionally, Hirshfeld surface analysis () can clarify crystal packing discrepancies by quantifying intermolecular interactions .
Q. What strategies address low yields or byproduct formation in Imidazo[1,2-a]pyrimidine synthesis?
Common issues arise from competing reactions (e.g., oxidation of amines or undesired cyclization). Mitigation strategies include:
- Catalyst tuning : Using recyclable ionic liquid catalysts () to enhance selectivity and reduce side reactions.
- Temperature control : Lower temperatures (e.g., 0–5°C) during imine formation to suppress decomposition .
- Solvent optimization : Solvent-free conditions minimize side reactions and simplify purification .
- Additive screening : Bases like triethylamine can deprotonate intermediates, favoring desired pathways .
Q. How do structural modifications (e.g., substituent position) impact biological activity in Imidazo[1,2-a]pyrimidine derivatives?
Substituent effects are often probed via structure-activity relationship (SAR) studies. For example:
- Electron-withdrawing groups (e.g., nitro) on the aryl ring enhance anxiolytic activity by increasing electron deficiency in the imidazo-pyrimidine core .
- Methyl or methoxy groups at the 7-position () improve pharmacokinetic properties by altering lipophilicity .
- Derivatives with sulfonamide moieties () show promise as phosphodiesterase inhibitors due to hydrogen-bonding interactions with enzyme active sites .
Data Interpretation and Experimental Design
Q. How should researchers resolve discrepancies in reported biological activities of similar Imidazo[1,2-a]pyrimidine derivatives?
Contradictions may arise from assay variability (e.g., cell line differences) or structural nuances. A systematic approach includes:
- Replicating assays : Use standardized protocols (e.g., MTT assays for cytotoxicity) across multiple cell lines.
- Structural verification : Confirm compound purity via HPLC and NMR before biological testing.
- Meta-analysis : Compare data across studies (e.g., vs. 16) to identify trends in substituent effects.
Q. What factorial design principles apply to optimizing Imidazo[1,2-a]pyrimidine synthesis?
Factorial design can screen variables (e.g., catalyst loading, temperature, solvent ratio) efficiently. For example:
- Two-level designs : Test high/low catalyst concentrations () and solvent-free vs. polar aprotic conditions.
- Response surface methodology (RSM) : Model interactions between variables (e.g., time and temperature) to maximize yield .
Emerging Research Directions
Q. What novel applications (beyond pharmacology) are emerging for Imidazo[1,2-a]pyrimidine derivatives?
Recent studies explore:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
